molecular formula C4H5ClN2 B1590611 3-Chloro-1-methyl-1H-pyrazole CAS No. 63425-54-7

3-Chloro-1-methyl-1H-pyrazole

Cat. No.: B1590611
CAS No.: 63425-54-7
M. Wt: 116.55 g/mol
InChI Key: GWZMWAZUCSGVLQ-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1-methyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 1,3-diketones with hydrazine monohydrochloride in ethanol can yield pyrazole derivatives . Another method includes the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may involve the use of one-pot multicomponent processes, which allow for the simultaneous formation of multiple bonds in a single reaction vessel, thereby increasing efficiency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, transition-metal catalysts, and oxidizing agents. Reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 3-methyl-1-phenyl-1H-pyrazole and 3,5-dimethylpyrazole .

Uniqueness

What sets 3-Chloro-1-methyl-1H-pyrazole apart is its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c1-7-3-2-4(5)6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZMWAZUCSGVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545442
Record name 3-Chloro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63425-54-7
Record name 3-Chloro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of CMPA in inducing disease resistance in plants?

A: CMPA acts as a plant activator and induces systemic acquired resistance (SAR) in plants like tobacco and Arabidopsis thaliana. [, , ] While the exact mechanism is still under investigation, research suggests that CMPA triggers the SAR signaling pathway downstream of salicylic acid (SA) biosynthesis. [, ] This means CMPA likely activates components of the plant's immune system without directly interacting with pathogens. Notably, CMPA does not exhibit direct antibacterial activity against pathogens like Xanthomonas oryzae pv. oryzae. []

Q2: How does the structure of CMPA contribute to its activity as a plant activator?

A: Structure-activity relationship (SAR) studies on pyrazole derivatives, including CMPA, have shown that the presence of a carboxyl group at the 5-position of the 1-methyl-1H-pyrazole ring is crucial for its anti-rice blast activity. [] Additionally, the presence of a halogen atom, like chlorine or bromine, at the 3-position enhances this activity. [] Further research is needed to fully elucidate the specific interactions between CMPA's structure and the plant's SAR signaling pathway.

Q3: What are the potential benefits of using CMPA as a plant activator compared to traditional disease control methods?

A: Unlike traditional disease control methods that directly target pathogens, CMPA activates the plant's own defense mechanisms, potentially leading to broader-spectrum disease resistance. [, ] This could be beneficial in managing diseases caused by a variety of pathogens, including bacteria and fungi. [] Additionally, because CMPA acts on the plant and not the pathogen directly, it might be less likely to contribute to the development of pathogen resistance.

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